molecular formula C14H10ClNO5S B14547690 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one CAS No. 61820-96-0

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14547690
CAS No.: 61820-96-0
M. Wt: 339.8 g/mol
InChI Key: LWTGZKYLKGCQQF-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one is a sulfonyl-substituted aromatic ketone characterized by a 4-chlorobenzenesulfonyl group and a 4-nitrophenylacetyl moiety.

Properties

CAS No.

61820-96-0

Molecular Formula

C14H10ClNO5S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H10ClNO5S/c15-11-3-7-13(8-4-11)22(20,21)9-14(17)10-1-5-12(6-2-10)16(18)19/h1-8H,9H2

InChI Key

LWTGZKYLKGCQQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one typically involves the following steps:

    Nitration: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the sulfonylated and nitrated intermediates under specific conditions, such as using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chlorobenzene and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases/acids can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Major products include amines or other reduced forms of the compound.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for potential therapeutic uses, such as in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-nitrophenyl)ethan-1-one depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfur-Containing Analogs

Sulfur-based substituents significantly influence electronic properties and reactivity. Key comparisons include:

Compound Name Sulfur Group Type Substituents Key Properties/Applications Reference
2-(4-Chlorobenzene-1-sulfonyl)-... (Target) Sulfonyl (-SO₂-) 4-Cl, 4-NO₂ High polarity, potential for H-bonding
1f (1-(4-(chloromethyl)phenyl)-...) Sulfoximine (-S(O)=N-) 4-ClCH₂, dimethyl Melting point: 137.3–138.5°C
2i (Dimethylsulfonium ylide) Sulfonium ylide 4-NO₂ Electron-deficient; 45% yield in furan synthesis
1-[4-(4-Chlorobenzene-1-sulfonyl)-...] Sulfonyl (-SO₂-) Spiro-diazaspiro system Complex structural interactions
  • Sulfonyl vs.
  • Sulfonium Ylides : Electron-deficient substrates like 2i show lower synthetic yields (45%) compared to dichlorophenyl analogs (74%), highlighting how nitro groups may hinder reactivity in certain reactions .
Aryl-Substituted Ethanones

Substituents on the phenyl rings modulate solubility, melting points, and biological activity:

Compound Name Substituents Notable Properties Reference
Target Compound 4-Cl, 4-NO₂ Expected high melting point (polarity) -
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)... 4-Cl, 4-OEt Ethoxy (-OEt) as electron-donating
1-(4-Aminophenyl)-2-morpholinoethan-1-one 4-NH₂, morpholine Amine group enables redox activity
  • Nitro vs. Ethoxy: The nitro group’s electron-withdrawing nature reduces solubility in non-polar solvents compared to ethoxy-substituted analogs.
  • Chloromethyl vs. Nitro : Chloromethyl groups (as in 1f) may enhance lipophilicity, whereas nitro groups favor crystallinity .

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